molecular formula C12H17NO B1289214 Benzyl-(tetrahydro-pyran-4-YL)-amine CAS No. 443344-23-8

Benzyl-(tetrahydro-pyran-4-YL)-amine

Cat. No. B1289214
CAS RN: 443344-23-8
M. Wt: 191.27 g/mol
InChI Key: NLTUORBOSAQIDV-UHFFFAOYSA-N
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Description

Benzyl-(tetrahydro-pyran-4-yl)-amine is a chemical compound that is part of a broader class of compounds with potential pharmacological applications. It is characterized by the presence of a benzyl group attached to an amine that is part of a tetrahydro-pyran ring. This structural motif is found in various compounds that have been studied for their selective dual serotonin/noradrenaline reuptake inhibition properties, which could be beneficial in the treatment of disorders like depression .

Synthesis Analysis

The synthesis of compounds related to this compound often involves multi-step reactions that can include cyclization and condensation steps. For instance, the synthesis of tetrahydrobenzo[b]pyran derivatives has been achieved using tetra-methyl ammonium hydroxide as a catalyst in aqueous media, which offers a mild and efficient method with high yields . Additionally, microwave irradiation has been utilized to synthesize related compounds such as 2-amino-5,6,7,8-tetrahydro-5-oxo-4-aryl-7,7-dimethyl-4H-benzo-[b]-pyran-3-carbonitrile, which does not require a catalyst and is solvent-free, thus providing an environmentally friendly and convenient approach .

Molecular Structure Analysis

The molecular structure of this compound derivatives is crucial for their biological activity. The tetrahydro-pyran ring provides a flexible scaffold that can adopt various conformations, potentially affecting the interaction with biological targets such as serotonin and noradrenaline transporters. The benzyl group contributes to the lipophilicity of the molecule, which can influence its ability to cross biological membranes and reach its site of action .

Chemical Reactions Analysis

Compounds with the this compound motif can undergo various chemical reactions, depending on the functional groups present in the molecule. For example, the intramolecular Diels–Alder reaction has been used to synthesize tetrahydro-2H- benzopyrano[3,4-c]pyrrol-3-ones, demonstrating the versatility of the tetrahydro-pyran ring in forming complex polycyclic structures with potential as serotonin 5-HT2C receptor agonists .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. These properties include solubility, stability, and reactivity, which are important for their pharmacokinetic and pharmacodynamic profiles. For instance, analogues with good human in vitro metabolic stability and wide ligand selectivity have been identified, which are desirable characteristics for drug development . The use of spectroscopic techniques such as 1H NMR and IR is essential for characterizing these compounds and confirming their purity .

Scientific Research Applications

Biomarker Development for Cancer Research

Research has highlighted the utility of measuring urinary metabolites of carcinogens, including those related to benzyl compounds, as biomarkers for assessing tobacco smoke exposure and its link to cancer. For instance, Hecht (2002) discusses the quantification of various carcinogens and their metabolites in the urine of smokers or individuals exposed to environmental tobacco smoke as a practical approach for obtaining information about tobacco and cancer relationships (Hecht, 2002).

Organic Synthesis and Catalysis

The literature review by Che et al. (2011) focuses on metalloporphyrin-catalyzed saturated C-H bond functionalization, which includes amination reactions relevant to the functionalization of compounds similar to Benzyl-(tetrahydro-pyran-4-yl)-amine. This critical review covers the advancements in C-O, C-N, and C-C bond formation via hydroxylation, amination, and carbenoid insertion, respectively, highlighting the importance of such reactions in organic synthesis and biomimetic studies (Che et al., 2011).

Environmental Detoxification

Shoukat (2020) reviews the potential anti-carcinogenic effects of probiotic and lactic acid bacteria in detoxifying benzo[a]pyrene, a polycyclic aromatic hydrocarbon, through stable physical binding. Although the focus is on benzo[a]pyrene, the study's insights into biological detoxification methods could be relevant to handling environmental contaminants similar to this compound (Shoukat, 2020).

Safety and Hazards

Safety data sheets for Benzyl-(tetrahydro-pyran-4-YL)-amine are available and should be consulted for detailed safety and hazard information .

Future Directions

Benzyl-(tetrahydro-pyran-4-YL)-amine is offered for experimental and research use . Its future applications will likely depend on the results of ongoing and future research studies.

properties

IUPAC Name

N-benzyloxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-4-11(5-3-1)10-13-12-6-8-14-9-7-12/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTUORBOSAQIDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624180
Record name N-Benzyloxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

443344-23-8
Record name N-Benzyloxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-4-methoxytoluene (11 g, 54.7 mmol) in CH2Cl2 (100 ml) under N2, was added N-bromosuccinimide (10.7 g, 60.2 mmol) and AIBN (82 mg, 0.5 mmol). The resulting mixture was refluxed overnight then cooled in an ice-water bath. The solid that precipitated was removed by filtration. The filtrate was washed with water (×2), brine (×1), dried (Na2SO4), filtered and concentrated. After drying under vacuum, the product (16.4 g, 100%) was obtained as a white solid that was used without further purification. 1H NMR (300 MHz, CDCl3) δ 7.58 (1H, d, J=2.1 Hz), 7.29 (1H, dd, J=8.1, 2.1 Hz), 6.84 (1H, d, J=8.1 Hz), 4.43 (2H, s), 3.88 (3H, s). Reaction of 3-chloro-4-methoxytoluene, N-bromosuccinimide and AIBN by essentially the same procedure described for preparation 8 gave the product. 1H NMR (300 MHz, CDCl3) δ 7.42 (1H, d, J=2.4 Hz), 7.26 (1H, dd, J=8.4, 2.4 Hz), 6.84 (1H, d, J=8.4 Hz), 4.44 (2H, s), 3.91 (2H, s). A mixture of 2,3-dihydrobenzofuran-5-carboxaldehyde (5.0 g, 33.8 mmol) and sulfuryl chloride (40 ml) was stirred at room temperature for 5 h. Excess sulfuryl chloride was removed and residue was partitioned between ethyl acetate (200 ml) and water (200 ml). The organic layer was washed with water, dried (Na2SO4), filtered and concentrated. The residue was subjected to column chromatography to give the product (3.5 g, 57%). 1H NMR (300 MHz, CDCl3) δ 9.80 (1H, s), 7.69 (1H, s), 7.65 (1H, s), 4.81 (2H, m), 3.37 (2H, m). The product of Step 1 (3.5 g, 19.3 mmol) was dissolved in THF (50 ml) and sodium borohydride (1.5 g, 40 mmol) was added. The reaction mixture was refluxed for one hour. Ethyl acetate (100 ml) was added and organic layer was washed with water (3×100 ml), dried (Na2SO4), and filtered. After evaporation of solvent, the residual product (2.9 g, 83%) was used in the next step without further purification. 1H NMR (300 MHz, CDCl3) δ 7.13 (1H, s), 7.11 (1H, s), 4.69 (2H, m), 4.58 (2H, s), 3.30 (2H, m). Step 3 The product of Step 2 (2.9 g, 16 mmol) was dissolved in CH2Cl2 (50 ml) and thionyl chloride (2 ml) was added. The reaction mixture was stirred at room temperature for one hour. Saturated NaHCO3 solution (50 ml) was added and the whole was extracted with CH2Cl2. The organic layer was dried (Na2SO4), filtered and concentrated. Subjection of the residue to column chromatography (hexane) gave the product (2.4 g, 74%). 1H NMR (300 MHz, CDCl3) δ 7.16 (1H, s), 7.13 (1H, s), 4.70 (2H, m), 4.51 (2H, s), 3.30 (2H, m). Step 1 To a stirred suspension of 2,3-dihydrobenzo[b]furan-5-carboxylic acid (3.0 g, 18 mmol) in ACOH (40 ml) was added Br2 (5 g, 31 mmol). After 16 h, the whole was evaporated to dryness and the residue was triturated with ether. The solid was collected and dried to afford the product (3.7 g, 84%). 1H NMR (300 MHz, CDCl3) δ 7.94 (1H, s), 7.72 (1H, s), 4.66 (2H, m), 3.27 (2H, m). Step 2 To a suspension of the product of step 1 (3.7 g, 15 mmol) in THF (100 ml) was added lithium aluminum hydride (0.56 g, 15 mmol), and the mixture was refluxed for 3 h. The reaction mixture was allowed to cool, then water was added. The whole was extracted with EtOAc and the organic layer was dried (Na2SO4), filtered and evaporated. The residue (2.7 g) was dissolved in CH2Cl2 (25 ml), and SOCl2 (2.4 g, 20 mmol) was added. The reaction mixture was stirred for 2 h, then diluted with CH2Cl2 (25 ml), and the whole was washed with water (3×50 ml). The organic layer was dried (Na2SO4), filtered and concentrated. The residue was subjected to flash chromatography (5:95 EtOAc/hexanes), followed by vacuum distillation (150° C., 0.5 mmHg) to give the product (1.6 g, 43%). 1H NMR (300 MHz, CDCl3) δ 7.30 (1H, s), 7.16 (1H, s), 4.68 (2H, m), 4.50 (2H, s), 3.31 (2H, m). Preparation 10 (1.2 g, 5.9 mmol) was dissolved in toluene (50 ml) and DDQ (3 g) was added. The reaction mixture was stirred at RT overnight. Additional DDQ (3 g) was added and the reaction mixture was refluxed for five hours. The solvent was removed and to the residue was added ether (100 ml). The precipitate was filtered, the filtrate was concentrated, and the residue was subjected to column chromatography (hexane) to give the product. 1H NMR (300 MHz, CDCl3) δ 7.71 (1H, m), 7.53 (1H, s), 7.37 (1H, s), 7.81 (1H, m), 4.67 (2H, s). Reaction of preparation 11 with DDQ by essentially the procedure described for preparation 12 afforded the product. 1H NMR (300 MHz, CDCl3) δ 7.72 (1H, m), 7.58 (1H, s), 7.53 (1H, s), 6.84 (1H, m), 4.67 (2H, s). To a stirred mixture of tetrahydro-4H-pyran-4-one (22.5 g, 225 mmol) and benzylamine (32.7 ml, 300 mmol) in 1,2-dichloroethane (400 ml), was added Na(Oac)3BH (107 g, 500 mmol). The reaction mixture was stirred for 2 days, diluted with CH2Cl2 and washed with 1 N NaOH. The organic layer was dried (NaHCO3), filtered and evaporated. Chromatography of the residue over silica (gradient 1:99 MeOH/CH2Cl2, then 2:98 MeOH/CH2Cl2, then 5:95 MeOH/CH2Cl2) gave 4-benzylaminotetrahydro-2H-pyran. This product was dissolved in MeOH (350 ml), and to the solution was added ammonium formate (46 g, 730 mmol) and 10% Pd(OH)2-on-carbon (23 g). The reaction mixture was refluxed for 3 hours, then filtered and concentrated to give the product (19 g) that was used without further purification. 1H NMR (300 MHz, CDCl3) δ 3.96 (2H, m), 3.38 (2H, m), 2.88 (1H, m), 2.00 (2H, b), 1.78 (2H, m), 1.44 (2H, m).
[Compound]
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10
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1.2 g
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0 (± 1) mol
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3 g
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400 mL
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107 g
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50 mL
Type
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